molecular formula C10H14O B049522 3-(3-Methylphenyl)propan-1-ol CAS No. 111171-94-9

3-(3-Methylphenyl)propan-1-ol

Cat. No.: B049522
CAS No.: 111171-94-9
M. Wt: 150.22 g/mol
InChI Key: ANOZGSVWIWKADP-UHFFFAOYSA-N
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Description

3-(3-Methylphenyl)propan-1-ol is an organic compound with the molecular formula C10H14O. It is a type of alcohol where the hydroxyl group (-OH) is attached to a propyl chain, which is further connected to a methyl-substituted phenyl ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(3-Methylphenyl)propan-1-ol can be synthesized through several methods. One common method involves the reduction of 3-(3-Methylphenyl)propanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperatures.

Another method involves the Grignard reaction, where 3-bromotoluene reacts with magnesium in the presence of anhydrous ether to form the Grignard reagent. This reagent then reacts with propanal to yield this compound after hydrolysis.

Industrial Production Methods

In industrial settings, the production of this compound often involves catalytic hydrogenation of 3-(3-Methylphenyl)propanal. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylphenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3-(3-Methylphenyl)propanal using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

    Reduction: It can be reduced to 3-(3-Methylphenyl)propan-1-amine using reducing agents such as lithium aluminium hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) to form 3-(3-Methylphenyl)propyl chloride or bromide.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: SOCl2 in pyridine at room temperature.

Major Products

    Oxidation: 3-(3-Methylphenyl)propanal

    Reduction: 3-(3-Methylphenyl)propan-1-amine

    Substitution: 3-(3-Methylphenyl)propyl chloride or bromide

Scientific Research Applications

3-(3-Methylphenyl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Methylphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylpropan-1-ol: Lacks the methyl group on the phenyl ring.

    3-(4-Methylphenyl)propan-1-ol: Has the methyl group on the para position of the phenyl ring.

    3-(2-Methylphenyl)propan-1-ol: Has the methyl group on the ortho position of the phenyl ring.

Uniqueness

3-(3-Methylphenyl)propan-1-ol is unique due to the position of the methyl group on the meta position of the phenyl ring. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from its isomers.

Properties

IUPAC Name

3-(3-methylphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-9-4-2-5-10(8-9)6-3-7-11/h2,4-5,8,11H,3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOZGSVWIWKADP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60437414
Record name 3-(3-methylphenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111171-94-9
Record name 3-(3-methylphenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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